(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate
Description
(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate is a Boc-protected amino acid derivative with a 4-bromophenyl substituent. Its molecular formula is C₁₄H₁₈BrN₂O₃, and it serves as a critical intermediate in organic synthesis, particularly in peptidomimetics and protease inhibitor development . The tert-butoxycarbonyl (Boc) group protects the amine functionality, enabling selective reactions at other sites. The 4-bromophenyl moiety contributes to steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKNVRSIDINOPV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-tert-butyl 2-amino-3-oxopropanoate and 4-bromobenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of (S)-tert-butyl 2-amino-3-oxopropanoate with 4-bromobenzaldehyde under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Protection: The final step involves the protection of the amine group with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality. Acidic conditions selectively cleave this group without affecting other functional groups.
Reaction Conditions
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Reagent : HCl in 1,4-dioxane (4 M)
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Temperature : Room temperature
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Time : 2 hours
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Product : (S)-1-amino-3-(4-bromophenyl)-1-oxopropan-2-amine hydrochloride
Mechanistic Insight
Protonation of the carbamate oxygen initiates cleavage, releasing tert-butanol and CO₂, yielding the free amine .
Palladium-Catalyzed Cross-Coupling Reactions
The bromophenyl substituent undergoes Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation.
Example Reaction
| Reagent | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ | Dioxane/H₂O | 99% |
Procedure
A mixture of the bromophenyl carbamate, boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in dioxane/water (10:1) is heated at 90°C under nitrogen for 3 hours .
Product : (S)-tert-Butyl (1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl)carbamate
Nucleophilic Aromatic Substitution
The electron-deficient bromophenyl group reacts with strong nucleophiles under controlled conditions.
Reaction with Sodium Azide
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Reagent : NaN₃
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Solvent : DMF, 80°C
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Product : (S)-tert-Butyl (1-amino-3-(4-azidophenyl)-1-oxopropan-2-yl)carbamate
Applications
The aryl azide product is a precursor for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
Reduction of the Amide Group
The primary amide can be reduced to a primary amine using strong hydride donors.
Reaction Conditions
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Reagent : LiAlH₄ (4 equiv)
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Solvent : Anhydrous THF, 0°C to reflux
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Product : (S)-tert-Butyl (1-amino-3-(4-bromophenyl)propan-2-yl)carbamate
Challenges
LiAlH₄ may reduce the carbamate; milder alternatives like BH₃·THF are preferred for selective amide reduction .
Oxidation of the Amide Group
Controlled oxidation converts the amide to a nitrile or carboxylic acid derivative.
Reagent-Specific Outcomes
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acidic medium, 50°C | (S)-3-(4-Bromophenyl)-2-(tert-butoxycarbonylamino)propanoic acid |
| KMnO₄ | Aqueous acetone | Degradation observed |
Key Insight
Hydrogen peroxide selectively oxidizes the amide α-carbon without cleaving the carbamate .
Peptide Coupling Reactions
The deprotected amine participates in amide bond formation, useful in peptide synthesis.
Example
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Reagent : N-(Benzyloxycarbonyl)-L-leucine, EDC·HCl, HOBt
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Solvent : DMF, 0°C to RT
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Product : (S)-Benzyl (1-(methyl((S)-1-((2-(methylthio)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopentan-2-yl)carbamate
Yield : 72% after chromatography .
Comparative Reactivity with Halogenated Analogs
The bromophenyl derivative exhibits distinct reactivity compared to iodinated or chlorinated analogs:
| Reaction Type | Bromophenyl Derivative | Iodophenyl Derivative |
|---|---|---|
| Suzuki Coupling Rate | Moderate (12–24 hrs) | Fast (3–6 hrs) |
| Nucleophilic Substitution | Requires higher temps | Proceeds at RT |
Rationale
The C–Br bond’s lower polarizability compared to C–I reduces electrophilicity, necessitating harsher conditions .
Stability Under Basic Conditions
The carbamate remains intact in mildly basic environments (e.g., NaHCO₃ washes), but prolonged exposure to strong bases (e.g., NaOH) induces hydrolysis.
Degradation Products
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(S)-1-Amino-3-(4-bromophenyl)-1-oxopropan-2-amine
-
tert-Butyl alcohol
Functionalization via Curtius Rearrangement
The acyl azide intermediate, generated from the carbamate, undergoes Curtius rearrangement to form isocyanates.
Procedure
Scientific Research Applications
Role in Drug Synthesis
One of the primary applications of (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate is as an important precursor in the synthesis of Lacosamide , an anticonvulsant medication. Lacosamide is known for its efficacy in treating epilepsy and neuropathic pain by enhancing the slow inactivation of voltage-gated sodium channels and modulating the collapse response mediator protein 2 . The structural features of (S)-tert-butyl carbamate are crucial for its interaction with biological targets, influencing both pharmacological properties and therapeutic efficacy.
The compound exhibits significant biological activity due to its structural characteristics. Interaction studies have demonstrated its binding affinity to sodium channels and other relevant proteins, which are essential for understanding its mechanism of action and potential side effects when used therapeutically . This information is vital for optimizing drug design and enhancing therapeutic outcomes.
Study 1: Synthesis of Lacosamide
In a detailed synthesis study, researchers utilized this compound as a key intermediate for Lacosamide. The study demonstrated that modifying the compound's structure could enhance its efficacy as an anticonvulsant agent. The authors emphasized the importance of optimizing reaction conditions to yield higher purity and better pharmacological profiles .
Study 2: Binding Affinity Research
Another research effort focused on evaluating the binding affinity of (S)-tert-butyl carbamate derivatives to voltage-gated sodium channels. The findings indicated that specific modifications could lead to improved binding interactions, potentially resulting in greater therapeutic effects. This study underscores the relevance of structural modifications in drug development processes .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active amine upon enzymatic cleavage of the carbamate group. The bromophenyl moiety can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects: Electron-withdrawing capacity: Br > Cl > I. Bromine’s moderate electronegativity balances inductive effects and polarizability, enhancing stability in intermediates . However, direct data are unavailable . Biological activity: Chloro-substituted compound 41 shows efficacy in cysteine protease inhibition, suggesting bromo analogues may exhibit similar or enhanced activity due to improved hydrophobic interactions .
Physicochemical Properties
- Solubility : Bromo and iodo derivatives are typically less polar than chloro analogues, reducing aqueous solubility but enhancing lipid membrane permeability .
- Storage: Brominated compounds (e.g., N-Boc-4-Bromomethcathinone) require refrigeration (2–8°C) to prevent decomposition, whereas chloro analogues (e.g., 41) are stable at room temperature .
Crystallographic and Computational Insights
- Hydrogen Bonding : Chloro-substituted 41 forms hydrogen bonds via NH and carbonyl groups, as seen in its NMR data (δ 6.16–7.26 ppm for aromatic protons) . Bromo analogues likely exhibit similar patterns but with altered bond lengths due to heavier halogens .
- Software Tools : SHELXL refines such structures, leveraging high-resolution data to model halogen interactions . Mercury software visualizes packing differences, critical for drug design .
Biological Activity
(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate, with the molecular formula C14H19BrN2O3 and a molecular weight of 343.22 g/mol, is a significant compound primarily recognized for its role as an intermediate in the synthesis of Lacosamide, an anticonvulsant medication. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Tert-butyl group : Enhances lipophilicity and stability.
- Bromophenyl moiety : Influences biological interactions and pharmacological properties.
- Carbamate functional group : Plays a crucial role in the compound's reactivity and biological function.
This compound exhibits significant biological activity primarily through its conversion to Lacosamide. Lacosamide functions by enhancing the slow inactivation of voltage-gated sodium channels, which is critical for its anticonvulsant effects. Additionally, it modulates the collapse response mediator protein 2 (CRMP-2), influencing neuronal excitability and synaptic transmission.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The process begins with readily available amino acid derivatives and bromophenyl compounds.
- Reaction Conditions : Common coupling agents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in organic solvents like dichloromethane.
- Purification : Final products are often purified through recrystallization or chromatography.
Anticonvulsant Properties
The primary biological activity of this compound is linked to its role as a precursor for Lacosamide. Studies have shown that Lacosamide effectively reduces seizure frequency in patients with epilepsy by stabilizing neuronal membranes.
Binding Affinity Studies
Research has indicated that this compound has a high binding affinity for sodium channels, which is crucial for its mechanism of action. Interaction studies reveal that modifications in the bromophenyl group can significantly alter binding characteristics and, consequently, therapeutic efficacy .
Comparative Analysis with Related Compounds
A comparison of structurally similar compounds highlights variations that affect biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-tert-butyl 1-amino-3-(4-bromophenyl)-1-hydroxypropan-2-yl carbamate | C14H19BrN2O4 | Hydroxy group instead of carbonyl |
| (S)-tert-butyl 1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl carbamate | C14H19ClN2O3 | Chlorine substitution |
| (S)-tert-butyl 1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl carbamate | C14H19FN2O3 | Fluorine substitution affecting lipophilicity |
These variations illustrate how different halogen substituents can influence pharmacokinetics and biological activity, emphasizing the unique profile of this compound within its structural class .
Case Studies
Several case studies have documented the therapeutic applications of Lacosamide derived from this compound:
- Epilepsy Treatment : Clinical trials have demonstrated significant reductions in seizure frequency among patients treated with Lacosamide, showcasing the efficacy derived from this precursor.
- Analgesic Effects : Beyond anticonvulsant properties, Lacosamide has been investigated for analgesic effects in neuropathic pain models, further underscoring the potential therapeutic breadth of this compound derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (S)-tert-butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate with high enantiomeric purity?
- Methodology : The compound is typically synthesized via peptide coupling strategies. For example, tert-butyl carbamate derivatives are prepared by reacting Boc-protected amino acids with bromophenyl-containing precursors using coupling agents like HATU or EDCI in dichloromethane (DCM) or dimethylformamide (DMF). Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in similar compounds with yields of 78–88% . Purification via column chromatography (e.g., ethyl acetate/hexane, Rf = 0.6–0.8) ensures product homogeneity.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR (200–500 MHz) confirm structural integrity. Key signals include δ 7.38–7.06 ppm (aromatic protons from the 4-bromophenyl group) and δ 1.39 ppm (tert-butyl protons) .
- Mass Spectrometry : ESI-HRMS or ESI-MS validates molecular weight (e.g., [M+Na]+ peaks observed at 400.5–478.5 m/z) .
- Melting Point Analysis : Reported ranges (e.g., 148–150°C) confirm crystallinity .
Q. What are the optimal storage conditions to maintain stability?
- Methodology : Store at 2–8°C in tightly sealed, moisture-resistant containers under inert gas (e.g., argon). Avoid exposure to light and electrostatic charge. Stability studies on analogous compounds suggest decomposition risks at >25°C or in humid environments .
Advanced Research Questions
Q. How can low yields in the amide coupling step be addressed during synthesis?
- Methodology :
- Reagent Optimization : Use coupling agents like DCC/HOBt or PyBOP to enhance efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.
- Temperature Control : Reactions conducted at 0–5°C minimize side reactions like racemization .
Q. How is stereochemical integrity validated during synthesis and purification?
- Methodology :
- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>99%).
- Optical Rotation : Compare observed [α]D values with literature data for Boc-protected amino acid derivatives .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Q. What strategies mitigate racemization in downstream applications (e.g., peptide synthesis)?
- Methodology :
- Deprotection Conditions : Use mild acids (e.g., 20% TFA in DCM for Boc removal) instead of strong protic acids to prevent racemization .
- Low-Temperature Reactions : Conduct coupling steps at 0°C to reduce epimerization risks.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively process undesired enantiomers .
Key Considerations
- Contradictions in Data : While some safety data sheets (SDS) classify similar compounds as non-hazardous , others note precautionary measures (e.g., H302: harmful if swallowed) . Always conduct risk assessments.
- Ecological Impact : No biodegradability data exists; follow institutional guidelines for waste disposal (e.g., incineration via licensed facilities) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
